molecular formula C40H31FN4O4 B14164324 5-[C-(4-fluorophenyl)-N-[2-(5-phenylmethoxy-1H-indol-3-yl)ethyl]carbonimidoyl]-1,3-diphenyl-1,3-diazinane-2,4,6-trione CAS No. 6119-07-9

5-[C-(4-fluorophenyl)-N-[2-(5-phenylmethoxy-1H-indol-3-yl)ethyl]carbonimidoyl]-1,3-diphenyl-1,3-diazinane-2,4,6-trione

Cat. No.: B14164324
CAS No.: 6119-07-9
M. Wt: 650.7 g/mol
InChI Key: ZUPYTDZIUJXTQF-UHFFFAOYSA-N
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Description

The compound 5-[C-(4-fluorophenyl)-N-[2-(5-phenylmethoxy-1H-indol-3-yl)ethyl]carbonimidoyl]-1,3-diphenyl-1,3-diazinane-2,4,6-trione is a complex organic molecule featuring multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[C-(4-fluorophenyl)-N-[2-(5-phenylmethoxy-1H-indol-3-yl)ethyl]carbonimidoyl]-1,3-diphenyl-1,3-diazinane-2,4,6-trione Common reagents used in these reactions include boronic esters, alkyl halides, and various catalysts .

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The indole and phenyl groups can be oxidized under specific conditions.

    Reduction: The carbonyl groups in the diazinane trione structure can be reduced to alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like or .

    Reduction: Reagents such as or .

    Substitution: Conditions involving like or .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones , while reduction could produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways . For instance, it may bind to receptors or enzymes , modulating their activity and leading to biological effects . The exact pathways depend on the specific application and context of use .

Properties

CAS No.

6119-07-9

Molecular Formula

C40H31FN4O4

Molecular Weight

650.7 g/mol

IUPAC Name

5-[C-(4-fluorophenyl)-N-[2-(5-phenylmethoxy-1H-indol-3-yl)ethyl]carbonimidoyl]-1,3-diphenyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C40H31FN4O4/c41-30-18-16-28(17-19-30)37(42-23-22-29-25-43-35-21-20-33(24-34(29)35)49-26-27-10-4-1-5-11-27)36-38(46)44(31-12-6-2-7-13-31)40(48)45(39(36)47)32-14-8-3-9-15-32/h1-21,24-25,36,43H,22-23,26H2

InChI Key

ZUPYTDZIUJXTQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CCN=C(C4C(=O)N(C(=O)N(C4=O)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=C(C=C7)F

Origin of Product

United States

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